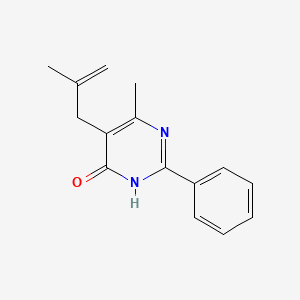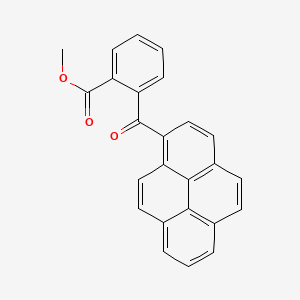![molecular formula C22H21N5O B6120745 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide, also known as P7C3-A20, is a synthetic compound that has shown promising results in various scientific research studies. This compound belongs to the class of triazole derivatives and has been studied extensively for its potential neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that this compound may act by promoting the survival of newborn neurons in the hippocampus. It has also been suggested that 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide may protect against neuronal death by activating the nicotinamide adenine dinucleotide (NAD) biosynthetic pathway.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of NAD in the brain, which is important for cellular energy metabolism. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential neuroprotective properties. This compound has been shown to protect against neuronal death induced by various neurotoxic agents. However, one of the limitations of using 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide in various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide and its effects on neuronal survival and function.
In conclusion, 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research studies. This compound has potential neuroprotective properties and has been shown to protect against neuronal death induced by various neurotoxic agents. Further research is needed to fully understand the mechanism of action of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with 1-(4-pyridinyl)propylamine in the presence of coupling reagents. The resulting compound is then purified using various chromatographic techniques to obtain pure 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. This compound has also been shown to protect against neuronal death induced by various neurotoxic agents.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-2-20(17-10-12-23-13-11-17)24-22(28)21-15-27(26-25-21)14-18-8-5-7-16-6-3-4-9-19(16)18/h3-13,15,20H,2,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKSVINDGJLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)

![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)